

# Fundamental Properties and Interactions of Amides

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## Compound Focus: N-butylbutanamide

CAS No.: 10264-16-1

Cat. No.: S665942

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The most relevant information comes from a general textbook on amide chemistry, which confirms the fundamental intermolecular interactions that N-Methylbutyramide, as an amide, would participate in. The key interactions are consistent across simple amides and are summarized below [1].

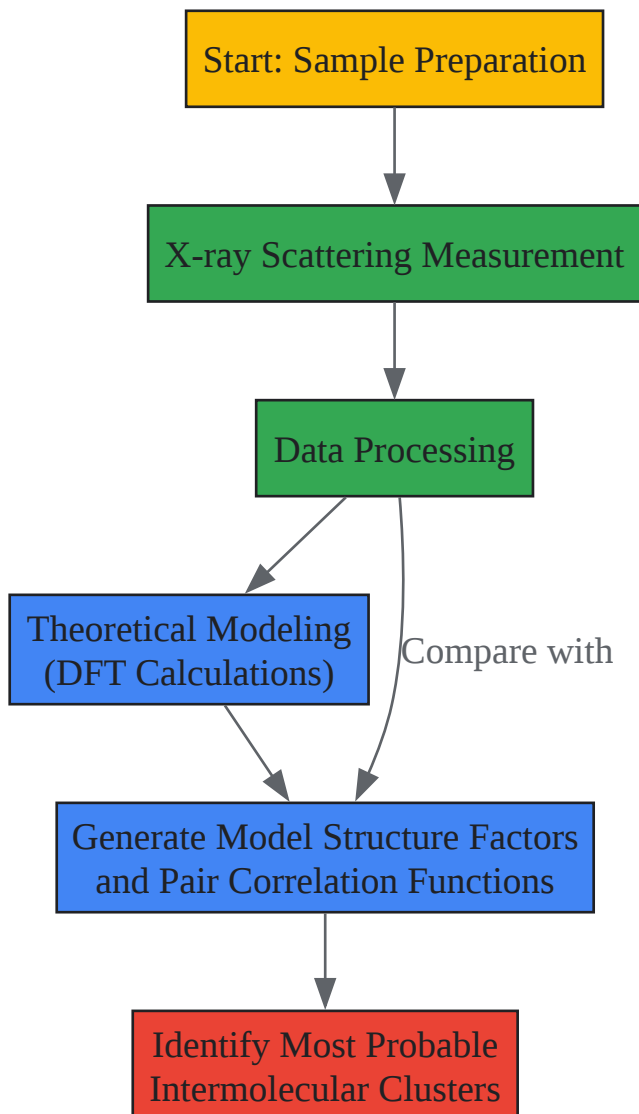
Interaction Type	Description	Experimental Evidence (General for Amides)
<b>Hydrogen Bonding</b>	The N-H group can act as a hydrogen bond donor, and the carbonyl (C=O) oxygen can act as a hydrogen bond acceptor.	High boiling points and melting points compared to hydrocarbons of similar molar mass [1].
<b>Dipole-Dipole Interactions</b>	The C=O and C-N bonds create a highly polar amide group, leading to strong molecular attractions.	High boiling points; solubility of low molecular weight amides in water [1].

## Relevant Experimental Methodologies

Although specific data for N-Methylbutyramide is unavailable in the search results, I found studies on similar compounds that outline relevant experimental techniques you could employ. The methodologies below can be adapted to characterize N-Methylbutyramide's interactions.

- **X-ray Scattering and DFT Calculations:** A study on **N-methylformamide (NMF)**-water mixtures used X-ray scattering to determine the pair correlation function and total structure factor of the liquid mixture. This experimental data was then interpreted with the help of Density Functional Theory (DFT) calculations to optimize the geometries of molecular clusters (e.g., one NMF molecule bonded to two water molecules via  $\text{NH}\cdots\text{OH}$  and  $\text{CO}\cdots\text{HO}$  hydrogen bonds) and deduce the most probable intermolecular arrangements [2].
- **Thermodynamic Analysis:** Research into aqueous solutions of **N-methylformamide** involved calculating thermodynamic characteristics over the entire range of mixture compositions. This approach allows for the determination of intermolecular interaction parameters and helps establish the boundaries of concentration regions with different types of inter-component association and structural organization [3].

The following workflow, based on the X-ray scattering study, illustrates how these techniques can be combined [2]:



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## References

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3. Thermodynamic characteristics of and intermolecular in... interactions [link.springer.com]

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